2-Propan-2-yl-2-azabicyclo[2.1.1]hexane
Description
Properties
CAS No. |
175021-19-9 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-propan-2-yl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
FURXRIUSNLWPAX-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC1C2 |
Canonical SMILES |
CC(C)N1CC2CC1C2 |
Synonyms |
2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. An alternative approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in photochemical methods and the development of scalable synthetic routes may facilitate larger-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted azabicyclo[2.1.1]hexane derivatives.
Scientific Research Applications
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. Its rigid bicyclic structure also contributes to its unique reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-Methyl-2-azabicyclo[2.1.1]hexane
- Substituent : Methyl group at the 1-position.
- Molecular Weight : 97.16 g/mol (base compound); 133.62 g/mol (hydrochloride salt) .
- CAS Number : 637739-97-0 (hydrochloride salt).
- Its hydrochloride salt is documented as a research chemical with applications in drug discovery, possibly as a bioisostere for aromatic systems .
1-[(1H-Imidazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane
- Substituent : Imidazole-methyl group.
- Molecular Weight : 163.2 g/mol .
- CAS Number : 637740-11-4.
- Properties : The imidazole moiety introduces hydrogen-bonding capability, which may enhance interactions with biological targets. This derivative is restricted to laboratory use, suggesting exploratory roles in biochemical studies .
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane
- Core Structure : Bicyclo[3.1.0]hexane with a naphthyl group.
- Application : Used in sustained-release pharmaceutical formulations, highlighting the pharmacological relevance of strained azabicyclo systems. The naphthyl substituent likely improves lipophilicity and binding affinity to hydrophobic targets .
Physicochemical and Pharmacological Properties
*Estimated based on structural similarity.
Key Research Findings
- Bioisosteric Potential: Bicyclo[2.1.1]hexane systems are emerging as replacements for aromatic rings in drug candidates, offering improved metabolic stability and reduced toxicity. The propan-2-yl variant could further optimize pharmacokinetic profiles .
- Steric Effects : Larger substituents like propan-2-yl may restrict conformational flexibility, favoring selective target engagement. This contrasts with the more compact methyl analog, which permits broader rotational freedom .
Q & A
Q. How do substituents influence bromine-mediated rearrangements in 2-azabicyclo[2.1.1]hexane systems?
Substituents at C(3), C(4), or C(5) dictate reaction pathways:
- 3-endo-methyl/phenyl groups favor rearranged dibromides (e.g., 9c–e) via torquoselective control .
- 5-methyl substitution yields unrearranged dibromides (8f) and allylic bromides (10) due to steric hindrance .
- Reductive debromination of rearranged products (9) produces alkyl/aryl-substituted 2-azabicyclo[2.1.1]hexanes (11) .
Q. What experimental challenges arise in functionalizing bicyclo[2.1.1]hexane ketones?
- Steric constraints (44.8 kcal/mol steric energy) limit enolate chemistry. Shapiro reactions and Beckmann rearrangements fail due to conformational rigidity .
- Late-stage functionalization circumvents these issues:
- Thianthrenation and Suzuki coupling enable aromatic ring diversification (e.g., nitration, cross-coupling) .
- Baeyer-Villiger (mCPBA) and Schmidt (benzyl azide) reactions expand the ring to lactones/lactams (22, 23) .
Q. How does bicyclo[2.1.1]hexane substitution impact bioisosteric properties in drug design?
- Replacing ortho-benzene with bicyclo[2.1.1]hexane reduces log P by 0.7–1.2 units, improving solubility while retaining bioactivity (e.g., antifungal agents) .
- Metabolic stability varies: Some derivatives show enhanced resistance to cytochrome P450 oxidation, while others exhibit unpredictable clearance rates .
Q. What computational tools predict the reactivity of bicyclo[2.1.1]hexane scaffolds?
- DFT calculations model steric and electronic effects, explaining poor enolate formation and regioselectivity in ring-expansion reactions .
- Molecular dynamics simulations compare dihedral angles with cyclopentane/benzene analogs to optimize conformational restriction .
Methodological Optimization Tables
Table 1: Ir-Catalyzed Cycloaddition Optimization ()
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 2 | CH₂Cl₂ | 55 |
| 2 | 2 | CH₃CN | 90 |
| 3 | 1 | CH₃CN | 87 |
| 4 | 0.5 | CH₃CN | 83 |
| 5 | 0 (no catalyst) | CH₃CN | 0 |
Table 2: Substituent Effects on Bromine-Mediated Rearrangement ()
| Substrate | Substituent Position | Product Type | Yield (%) |
|---|---|---|---|
| 6a,b | None | Mixture (8a,b + 9a,b) | 60–75 |
| 6c–e | 3-endo-methyl/phenyl | Rearranged (9c–e) | 85–92 |
| 6f | 5-methyl | Unrearranged (8f) | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
